Allyl phenoxyacetate

Description

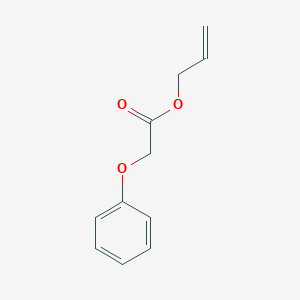

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFZVGQUAVDKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064722 | |

| Record name | Allyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid with honey/pineapple odour | |

| Record name | Allyl phenoxyacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 102.00 °C. @ 1.00 mm Hg | |

| Record name | Allyl phenoxyacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

585 mg/L @ 20 °C (exp) | |

| Record name | Allyl phenoxyacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.000-1.110 | |

| Record name | Allyl phenoxyacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-74-5 | |

| Record name | Allyl phenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl phenoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenoxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl phenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PHENOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P8UAF9WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl phenoxyacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl phenoxyacetate chemical properties and structure

An In-depth Technical Guide to Allyl Phenoxyacetate (B1228835): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of allyl phenoxyacetate. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information.

Chemical Structure and Identification

This compound is an organic compound classified as an ester of phenoxyacetic acid and allyl alcohol.[1][2] The structure consists of a phenoxy group attached to an acetate (B1210297) moiety, which is in turn esterified with an allyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | prop-2-enyl 2-phenoxyacetate |

| CAS Number | 7493-74-5 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | C=CCOC(=O)COc1ccccc1 |

| InChI | 1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

| InChIKey | VUFZVGQUAVDKMC-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid.[6] It is characterized by a sweet, fruity odor with notes of pineapple and honey.[7]

Table of Physicochemical Properties:

| Property | Value | Reference |

| Physical State | Clear, colorless to pale yellow liquid | [6][7] |

| Boiling Point | 265-266 °C (at 760 mmHg) | |

| 144-146 °C (at 1.2 Kpa) | [8] | |

| Density | 1.102 g/mL (at 25 °C) | |

| 1.101 - 1.106 g/mL (at 20 °C) | [6][7] | |

| Refractive Index | 1.516 (at 20 °C) | |

| 1.514 - 1.517 (at 20 °C) | [7] | |

| Solubility | Soluble in alcohol. Practically insoluble in water. | |

| Flash Point | >100 °C | [7] |

| Vapor Pressure | 0.00454 mmHg (at 25 °C) |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key peaks would include a strong C=O stretching vibration from the ester group (around 1760 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and peaks corresponding to the C=C stretching of the allyl group and the aromatic ring.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak at m/z 192.[9] Common fragmentation patterns for esters include the loss of the alkoxy group. For this compound, fragmentation of the allyl group (m/z 41) and the phenoxyacetyl group would also be expected.[9][10] A prominent peak at m/z 107 is often observed, corresponding to the phenoxy-CH₂⁺ fragment.[9]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods. Below are detailed protocols for two common approaches.

Method 1: Fischer Esterification

This method involves the direct esterification of phenoxyacetic acid with allyl alcohol using an acid catalyst and an azeotropic solvent to remove water.

-

Materials: Phenoxyacetic acid, allyl alcohol, benzene (B151609) (or toluene), and a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[8]

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phenoxyacetic acid (1 molar equivalent), allyl alcohol (1.2-1.5 molar equivalents), and benzene.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically 8 hours).[8]

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[8][11]

-

Method 2: Synthesis via Phase-Transfer Catalysis

This method avoids the need for azeotropic removal of water and can proceed under milder conditions.

-

Materials: Phenol (B47542), sodium hydroxide (B78521), water, toluene (B28343), sodium chloroacetate (B1199739), allyl chloride, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[3]

-

Procedure:

-

Preparation of Sodium Phenoxyacetate:

-

In a flask, dissolve phenol (1 mol) and sodium hydroxide (1.2 mol) in water.[3]

-

Heat the mixture to 80-90 °C and stir for 2 hours.[3]

-

Remove a portion of the water by distillation under normal pressure.[3]

-

Add toluene and continue to heat to azeotropically remove the remaining water, yielding a toluene suspension of sodium phenate.[3]

-

Add sodium chloroacetate (1 mol) to the suspension and reflux for 4 hours to form a toluene suspension of sodium phenoxyacetate.[3]

-

-

Esterification:

-

To the suspension of sodium phenoxyacetate, add allyl chloride (1.5 mol) and benzyltriethylammonium chloride (catalyst).[3]

-

Heat the mixture to reflux for 6-10 hours. Monitor the reaction by GC until the allyl chloride concentration is stable.[3]

-

Cool the reaction mixture and filter to remove the catalyst and sodium chloride.[3]

-

Recover the excess allyl chloride and toluene from the filtrate by distillation under normal pressure.[3]

-

Purify the resulting crude product by vacuum distillation to yield the final this compound product.[3]

-

-

Biological Activity and Potential Signaling Pathways

While primarily used in the flavor and fragrance industry, some research suggests potential biological activities for this compound and related compounds.[1]

Potential Applications in Agriculture

There are indications that this compound may have applications as a pesticide or herbicide, though specific mechanisms of action are not well-documented in publicly available literature.[1]

Dermal Irritation

Studies have investigated the dermal irritation potential of various allyl esters, including this compound. The presence of free allyl alcohol as an impurity is a known factor in delayed skin irritation.[12]

Hypothesized Signaling Pathway: Induction of Detoxification Enzymes

Direct evidence for signaling pathways activated by this compound is limited. However, other allyl-containing compounds, such as diallyl disulfide from garlic, are known to induce phase II detoxification enzymes like Glutathione (B108866) S-Transferase (GST).[13] The allyl group is critical for this activity.[13] It is plausible that this compound, due to its allyl moiety, could also modulate cellular defense mechanisms through similar pathways.

Below is a diagram illustrating a hypothesized logical workflow for the induction of GST by an allyl-containing compound.

Caption: Hypothesized pathway for GST induction by this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry. It is used to impart fruity and sweet notes, particularly of pineapple and honey, to a variety of products.[7] It is also used in the synthesis of other organic compounds, such as in the development of monolithic materials for protein separation in chromatography.[12]

Safety and Handling

This compound should be handled with care in a well-ventilated area. It may cause skin and eye irritation.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a versatile ester with significant applications in the flavor and fragrance industries. Its synthesis is well-established, and its chemical and physical properties are well-characterized. While its biological activity is not extensively studied, the presence of the allyl group suggests potential for further investigation into its effects on cellular pathways, particularly those related to detoxification. This guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. CAS 7493-74-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. This compound [ventos.com]

- 7. symrise.com [symrise.com]

- 8. CN101735058A - Synthesis method of phenoxy acetic acid allyl ester - Google Patents [patents.google.com]

- 9. This compound | C11H12O3 | CID 24117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sciencemadness Discussion Board - this compound - pineapple scent - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. This compound | CAS:7493-74-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Allyl Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allyl phenoxyacetate (B1228835). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

Allyl phenoxyacetate is a clear, colorless to pale yellow liquid.[1][2][3] It is recognized by its CAS Number 7493-74-5.[1][2][3][4][5][][7][8][9][10][11][12][13][14][15] The compound is characterized by a molecular formula of C₁₁H₁₂O₃ and a molecular weight of approximately 192.21 g/mol .[1][2][3][4][11][14][15]

It possesses a characteristic sweet, fruity odor with notes of honey and pineapple.[2][3][8] This makes it a common ingredient in the flavor and fragrance industry.[1][3]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound.

Table 1: Boiling Point

| Value | Conditions | Source(s) |

| 265-266 °C | Atmospheric Pres. | [8][14] |

| 137 °C | 1 Torr | [5] |

| 133 °C | Not specified | [4] |

Table 2: Density

| Value | Temperature | Source(s) |

| 1.102 g/mL | 25 °C | [1][8][14] |

| 1.08 g/cm³ | Not specified | [4] |

| 1.0820 g/cm³ | 20 °C | [5][] |

| 1.100 - 1.105 g/mL | 25 °C | |

| 1.101 - 1.106 g/mL | 20 °C | [2] |

| 1.100 to 1.110 g/mL | 25 °C | [3] |

Table 3: Refractive Index

| Value | Temperature | Source(s) |

| 1.516 (n20/D) | 20 °C | [8][14] |

| 1.5240 | 20 °C | [4] |

| 1.514 - 1.518 (n20/D) | 20 °C | [1] |

| 1.5120 - 1.5180 | 20 °C | [2] |

Table 4: Solubility

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | [4][] |

| Water | 585 mg/L @ 20 °C (experimental) | [7] |

| Alcohol | Soluble | [7] |

| Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Soluble | [10] |

Table 5: Other Properties

| Property | Value | Source(s) |

| Flash Point | > 100 °C (> 212 °F) TCC | [7] |

| Flash Point | 135 °C | [2][] |

| Flash Point | 140 °C (284 °F) - closed cup | |

| Flash Point | > 230 °F | [14] |

| logP (o/w) | 2.607 (estimated) | [7] |

| Vapor Density | 6.63 | [4] |

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical such as this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes the distillation method, a common and accurate technique.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Receiving flask

-

Calibrated thermometer (-10 to 300 °C)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 20-30 mL) of this compound into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle or oil bath.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature, when the distillation rate is about one drop per second and the temperature is constant, is the boiling point.

-

If determining the boiling point at reduced pressure, a vacuum pump and manometer are connected to the system, and the pressure is recorded along with the temperature.

Principle: Density is the mass per unit volume of a substance. This protocol uses a pycnometer for precise measurement.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature water bath

-

Calibrated thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Remove the pycnometer from the bath, dry the outside, and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat steps 3-5.

-

Calculate the density using the following formula: Density (g/mL) = (mass of this compound) / (mass of water) * density of water at the measurement temperature.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to its speed in the substance. It is a characteristic property and is sensitive to temperature.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, D-line)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the light source.

-

Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20 °C).

-

Open the prisms and clean their surfaces with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone). Allow them to dry completely.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

If necessary, adjust the compensator to eliminate any color fringes.

-

Read the refractive index from the scale.

Principle: This protocol describes a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or burettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place a small amount (e.g., 0.1 mL) of this compound into a test tube.

-

Add a small volume (e.g., 3 mL) of the solvent to be tested (e.g., water, ethanol).

-

Stopper the test tube and shake vigorously or use a vortex mixer for 1-2 minutes.

-

Observe the mixture for homogeneity. If the liquid is clear with no visible droplets, it is considered soluble. If it is cloudy or forms a separate layer, it is insoluble or sparingly soluble.

-

-

Semi-Quantitative Assessment (for water solubility):

-

Prepare a series of known concentrations of this compound in water.

-

Observe the solutions for the highest concentration that forms a clear, homogeneous solution after vigorous mixing and allowing it to stand. This provides an approximate solubility limit.

-

For more precise measurements, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the solute in a saturated solution.

-

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The closed-cup method is generally used for higher flash point liquids.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., a small flame or electric igniter)

-

Calibrated thermometer

Procedure:

-

Ensure the apparatus is clean and dry.

-

Pour the this compound sample into the test cup up to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

-

Record the temperature at which the flash occurs.

Spectral Data

Spectral data for this compound, including IR and Mass Spectra, are available in public databases such as the NIST WebBook.[11] This information is crucial for structural elucidation and identity confirmation. Researchers are encouraged to consult these resources for detailed spectral information.[11][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [ventos.com]

- 3. Allyl phenoxy acetate - ODOCHEM INDUSTRIES [odochem.in]

- 4. This compound(7493-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound, 7493-74-5 [thegoodscentscompany.com]

- 8. This compound | 7493-74-5 [chemicalbook.com]

- 9. CAS 7493-74-5: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CAS:7493-74-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound | C11H12O3 | CID 24117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Showing Compound this compound (FDB008246) - FooDB [foodb.ca]

- 14. Page loading... [wap.guidechem.com]

- 15. spectrabase.com [spectrabase.com]

Allyl Phenoxyacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenoxyacetate (B1228835), a versatile organic ester, holds significant interest across various scientific disciplines, primarily in the fragrance and flavor industries, with emerging applications in agrochemicals. This document provides an in-depth technical overview of allyl phenoxyacetate, encompassing its chemical identity, physicochemical properties, synthesis methodologies, and safety data. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its current and potential applications. This guide is intended to serve as a comprehensive resource for professionals engaged in research and development involving this compound.

Chemical Identity and Synonyms

This compound is systematically known as prop-2-enyl 2-phenoxyacetate . Its unique chemical structure, characterized by an ester functional group formed from phenoxyacetic acid and allyl alcohol, imparts a distinct and pleasant aroma.[1]

CAS Number: 7493-74-5[2][3][4][5]

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Synonyms | Acetate (B1210297) P.A.[6] |

| Acetic acid, 2-phenoxy-, 2-propen-1-yl ester[7] | |

| Acetic acid, phenoxy-, 2-propenyl ester[7][8] | |

| Acetic acid, phenoxy-, allyl ester[7][8] | |

| Allyl 2-phenoxyacetate[2][5][7] | |

| Phenoxyacetic Acid Allyl Ester[3] | |

| Phenoxy allyl acetate[9] | |

| 2-Propenyl phenoxyacetate[10] | |

| EC Number | 231-335-2[4][5] |

| FEMA Number | 2038[5] |

| InChI | InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2[8] |

| InChI Key | VUFZVGQUAVDKMC-UHFFFAOYSA-N[8] |

| SMILES | C=CCOC(=O)COC1=CC=CC=C1[5] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral aroma, often with notes of pineapple and honey.[1] It is practically insoluble in water but soluble in organic solvents.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃[3] |

| Molecular Weight | 192.21 g/mol [3][5] |

| Appearance | Colorless to pale yellow liquid[1][9] |

| Density | 1.102 g/mL at 25 °C[5] |

| Boiling Point | 265-266 °C[5] |

| Refractive Index | n20/D 1.516[5] |

| Water Solubility | 0.72 g/L (Predicted)[10] |

| logP | 2.15 (Predicted)[10] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of phenoxyacetic acid with allyl alcohol. This reaction can be catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound via Fischer esterification.

Materials:

-

Phenoxyacetic acid

-

Allyl alcohol

-

Sulfuric acid (concentrated)

-

Hexane (B92381) (or another suitable water-entraining solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenoxyacetic acid and an excess of allyl alcohol. Add a suitable solvent such as hexane to facilitate the removal of water.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Diagram 1: Synthesis Workflow

References

- 1. CAS 7493-74-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 7493-74-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [xinruiaromatics.com]

- 5. 苯氧乙酸烯丙酯 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 7493-74-5 [thegoodscentscompany.com]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. This compound [webbook.nist.gov]

- 9. Allyl phenoxy acetate - ODOCHEM INDUSTRIES [odochem.in]

- 10. Showing Compound this compound (FDB008246) - FooDB [foodb.ca]

An In-Depth Technical Guide to the Spectral Data of Allyl Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for allyl phenoxyacetate (B1228835), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Data Presentation

The spectral data for allyl phenoxyacetate is summarized in the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.32 - 7.28 | m | 2H | Ar-H | |

| 7.01 - 6.97 | m | 1H | Ar-H | |

| 6.93 - 6.90 | m | 2H | Ar-H | |

| 5.97 | ddt | 17.2, 10.5, 5.6 | 1H | -CH=CH₂ |

| 5.35 | dq | 17.2, 1.5 | 1H | =CH₂ (trans) |

| 5.27 | dq | 10.5, 1.4 | 1H | =CH₂ (cis) |

| 4.69 | s | 2H | O-CH₂-C=O | |

| 4.66 | dt | 5.6, 1.4 | 2H | O-CH₂-CH= |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 168.9 | C=O | Ester Carbonyl |

| 157.7 | C | Ar-C-O |

| 131.8 | CH | -CH=CH₂ |

| 129.5 | CH | Ar-CH |

| 121.8 | CH | Ar-CH |

| 118.9 | CH₂ | =CH₂ |

| 114.7 | CH | Ar-CH |

| 66.0 | CH₂ | O-CH₂-CH= |

| 65.4 | CH₂ | O-CH₂-C=O |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: IR Spectral Data of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | =C-H Stretch (Aromatic & Alkene) |

| 2985, 2920 | Medium | -C-H Stretch (Aliphatic) |

| 1760 | Strong | C=O Stretch (Ester) |

| 1600, 1495 | Strong | C=C Stretch (Aromatic) |

| 1210 | Strong | C-O Stretch (Ester) |

| 1170 | Strong | C-O-C Stretch (Ether) |

| 990, 930 | Strong | =C-H Bend (Alkene) |

| 750, 690 | Strong | C-H Bend (Aromatic) |

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 192 | 25 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₆H₅OCH₂]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

| 41 | 45 | [C₃H₅]⁺ (Allyl cation) |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is conveniently recorded using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of Allyl Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of allyl phenoxyacetate (B1228835), a compound of interest in the fragrance and flavor industries. This document details the characteristic chemical shifts, provides a standardized experimental protocol for spectral acquisition, and illustrates the relationship between the molecular structure and its NMR spectrum.

¹H NMR Spectral Data of Allyl Phenoxyacetate

The ¹H NMR spectrum of this compound presents a unique fingerprint of its molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing valuable information for structural elucidation and purity assessment. The data presented below is a representative spectrum acquired in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Summary of ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Ar-H, ortho) | 6.90-7.00 | m | - | 2H |

| H-b (Ar-H, para) | 7.00-7.10 | m | - | 1H |

| H-c (Ar-H, meta) | 7.25-7.35 | m | - | 2H |

| H-d (-O-CH₂-C=O) | 4.65 | s | - | 2H |

| H-e (-O-CH₂-CH=) | 4.68 | dt | 5.7, 1.4 | 2H |

| H-f (-CH=CH₂) | 5.90-6.05 | m | - | 1H |

| H-g (cis to -CH) | 5.25 | dq | 10.5, 1.4 | 1H |

| H-h (trans to -CH) | 5.33 | dq | 17.2, 1.4 | 1H |

Note: The chemical shifts for the aromatic protons (H-a, H-b, H-c) are presented as ranges due to complex splitting patterns (multiplets, m). The multiplicity is denoted as s (singlet), dt (doublet of triplets), m (multiplet), and dq (doublet of quartets).

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound can be logically dissected into two main regions: the aromatic region (δ 6.90-7.35 ppm) and the aliphatic region (δ 4.65-6.05 ppm).

-

Aromatic Protons: The five protons on the phenyl ring give rise to signals in the downfield region of the spectrum, characteristic of aromatic protons. The ortho (H-a), meta (H-c), and para (H-b) protons exhibit distinct chemical shifts due to the influence of the ether linkage.

-

Methylene (B1212753) Protons (-O-CH₂-C=O): The two protons of the methylene group adjacent to the carbonyl and the phenoxy group (H-d) appear as a sharp singlet at approximately 4.65 ppm. The absence of adjacent protons results in no splitting.

-

Allyl Group Protons: The allyl group displays a characteristic set of signals:

-

The methylene protons adjacent to the ester oxygen (H-e) appear as a doublet of triplets around 4.68 ppm, due to coupling with the neighboring vinyl proton (H-f) and the two terminal vinyl protons (H-g and H-h).

-

The vinyl proton (H-f) is observed as a multiplet in the range of 5.90-6.05 ppm, resulting from coupling to the adjacent methylene protons (H-e) and the terminal vinyl protons (H-g and H-h).

-

The two terminal vinyl protons (H-g and H-h) are diastereotopic and therefore have different chemical shifts. They appear as distinct doublet of quartets, with the cis proton (H-g) at approximately 5.25 ppm and the trans proton (H-h) at around 5.33 ppm. The large coupling constant for the trans proton is a key identifying feature.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum of this compound, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons contributing to each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the different proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.

Caption: Correlation of this compound's structure with its ¹H NMR spectral regions.

This guide provides foundational information for the analysis of this compound using ¹H NMR spectroscopy. For more advanced applications, such as quantitative analysis or the study of intermolecular interactions, further experimental design and data analysis may be required.

FT-IR Spectroscopy for the Characterization of Allyl Phenoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "fingerprint" of the molecule's functional groups. This guide provides an in-depth overview of the application of FT-IR spectroscopy for the characterization of allyl phenoxyacetate (B1228835), a molecule of interest in various chemical and pharmaceutical research fields. Allyl phenoxyacetate (C₁₁H₁₂O₃) possesses several distinct functional groups, including an ester, an ether, an aromatic ring, and an alkene, each with characteristic vibrational frequencies in the infrared region.[1][2]

Molecular Structure of this compound

The structural formula of this compound is crucial for the interpretation of its FT-IR spectrum. The molecule consists of a phenoxy group attached to an acetyl group, which is in turn esterified with an allyl alcohol.

Caption: Molecular Structure of this compound.

FT-IR Spectral Data of this compound

The following table summarizes the expected characteristic absorption bands for this compound. The precise wavenumber of each peak can vary slightly due to the molecular environment and the sample state.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H (Aromatic & Alkene) | Stretch | Medium |

| 2960-2850 | C-H (Alkyl) | Stretch | Medium |

| 1765-1735 | C=O (Ester) | Stretch | Strong |

| 1680-1640 | C=C (Alkene) | Stretch | Medium to Weak |

| 1600-1450 | C=C (Aromatic) | Stretch | Medium, multiple bands |

| 1300-1000 | C-O (Ester & Ether) | Stretch | Strong |

| 995-910 | =C-H (Alkene) | Bend (Out-of-plane) | Strong |

| 770-730 & 720-680 | C-H (Aromatic) | Bend (Out-of-plane) | Strong |

Experimental Protocol for FT-IR Analysis

A detailed methodology for obtaining the FT-IR spectrum of this compound is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent such as isopropanol (B130326) or ethanol (B145695) and a soft, lint-free wipe.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

As this compound is a liquid at room temperature, no specific sample preparation is required.

-

Ensure the sample is free of any particulate matter or water, which can interfere with the spectrum.

-

-

Data Acquisition:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance.

-

Perform baseline correction if necessary.

-

Identify the characteristic absorption peaks and compare them to the expected values in the data table and reference spectra.

-

FT-IR Characterization Workflow

The logical flow of characterizing this compound using FT-IR spectroscopy is illustrated in the following diagram.

Caption: Workflow for FT-IR Characterization of this compound.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to exhibit a combination of peaks that confirm its structure. Key features to look for include:

-

Ester Group: A strong, sharp absorption band in the region of 1765-1735 cm⁻¹ corresponding to the C=O stretching vibration. The presence of strong C-O stretching bands between 1300 cm⁻¹ and 1000 cm⁻¹ further confirms the ester functionality.

-

Aromatic Ring: The presence of C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring. Strong out-of-plane C-H bending bands below 800 cm⁻¹ can provide information about the substitution pattern.

-

Allyl Group: The C=C stretching of the allyl group will appear in the 1680-1640 cm⁻¹ range, though it may be weak. More definitive are the out-of-plane =C-H bending vibrations which typically appear as strong bands in the 995-910 cm⁻¹ region.

-

Ether Linkage: The C-O-C stretching of the ether linkage will contribute to the strong absorption in the 1300-1000 cm⁻¹ region, often overlapping with the ester C-O stretch.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, researchers can confirm the presence of the key functional groups and verify the identity and purity of the compound. This guide provides the foundational knowledge for utilizing FT-IR spectroscopy effectively in the study of this compound and related molecules.

References

A Comprehensive Technical Guide to the Solubility of Allyl Phenoxyacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of allyl phenoxyacetate (B1228835), a key intermediate in various chemical syntheses, including pharmaceuticals and fragrances. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles qualitative solubility information from various sources and presents a general experimental framework for its quantitative determination. Furthermore, a detailed experimental workflow for the synthesis of allyl phenoxyacetate is provided, along with a visual representation to aid in laboratory application.

Introduction

This compound (CAS No. 7493-74-5) is a versatile organic compound valued for its role as a building block in the synthesis of more complex molecules. Its utility in drug development and other fine chemical industries necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This property is critical for reaction kinetics, purification processes, and formulation development. This guide aims to provide a consolidated resource on the solubility of this compound and to furnish researchers with the necessary protocols to conduct their own detailed solubility assessments.

Solubility of this compound

Currently, there is a scarcity of published quantitative data on the solubility of this compound in a wide range of organic solvents. The information available is predominantly qualitative. The following table summarizes the known solubility characteristics.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 585 mg/L[1] | 20 | Practically insoluble[2] |

| Alcohol | R-OH | Soluble[1] | Not Specified | General term, includes ethanol, methanol, etc. |

| Chloroform | CHCl₃ | Soluble[3] | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Soluble[3] | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Soluble[3] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] | Not Specified | A strong, polar aprotic solvent[4] |

| Acetone | C₃H₆O | Soluble[3] | Not Specified | - |

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is high (265-266 °C at atmospheric pressure), so evaporation of common organic solvents should be straightforward[5].

-

Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

-

Mandatory Visualization: Synthesis of this compound

The following diagram illustrates a common experimental workflow for the synthesis of this compound via the reaction of sodium phenoxyacetate with allyl chloride, a method described in various patents.

References

- 1. This compound, 7493-74-5 [thegoodscentscompany.com]

- 2. This compound(7493-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | CAS:7493-74-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. gchemglobal.com [gchemglobal.com]

- 5. This compound = 99 , FG 7493-74-5 [sigmaaldrich.com]

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their key therapeutic potentials, focusing on their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Core Biological Activities and Quantitative Data

Phenoxyacetic acid derivatives have been extensively studied for various biological effects. The core structure, consisting of a phenoxy group linked to an acetic acid moiety, allows for diverse chemical modifications, leading to a wide range of pharmacological activities.[1][2] The nature and position of substituents on the phenyl ring are critical determinants of the specific biological effects.[1]

Antimicrobial Activity

A significant number of phenoxyacetic acid derivatives exhibit potent activity against a range of microbial pathogens, including bacteria and fungi.[3][4] Their efficacy is often attributed to their ability to disrupt bacterial cell wall integrity and interfere with essential enzymatic processes.[5] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC) or the diameter of the zone of inhibition in diffusion assays.[1][5]

| Compound/Derivative | Target Microorganism | Activity (MIC/MBC/Zone of Inhibition) | Reference |

| N-(2-(4-chlorophenoxy) acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Various bacterial strains | IC50 = 67.7 nM | [3] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 mm inhibition zone | [1][3] |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | Escherichia coli | 22 mm inhibition zone | [5] |

| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | 30 mm inhibition zone (at 100 µl) | [5] |

| 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid | Pseudomonas aeruginosa | 0.69 µg/mL (MBC) | [5] |

| 2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide | Staphylococcus aureus | 0.62 µg/mL (MBC) | [5] |

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] The selective inhibition of COX-2 is a key therapeutic target for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6] The anti-inflammatory activity is often evaluated by measuring the half-maximal inhibitory concentration (IC50) against COX enzymes and through in vivo models such as carrageenan-induced paw edema.[6][8]

| Compound/Derivative | Target/Assay | Activity (IC50 / % Inhibition) | Reference |

| Pyrazoline-phenoxyacetic acid derivative 6a | COX-2 | IC50 = 0.03 µM | [8] |

| Pyrazoline-phenoxyacetic acid derivative 6c | COX-2 | IC50 = 0.03 µM | [8] |

| Compound 5f | Carrageenan-induced paw thickness | 63.35% inhibition | [6] |

| Compound 7b | Carrageenan-induced paw thickness | 46.51% inhibition | [6] |

| Compound 5f | TNF-α reduction | 61.04% reduction | [6] |

| Compound 7b | TNF-α reduction | 64.88% reduction | [6] |

| Compound 5f | PGE-2 reduction | 60.58% reduction | [6] |

| Compound 7b | PGE-2 reduction | 57.07% reduction | [6] |

Anticancer Activity

The potential of phenoxyacetic acid derivatives as anticancer agents has been a focus of recent research.[1] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[1][9] The cytotoxic effects of these compounds are typically assessed using various cancer cell lines, and their potency is expressed as the half-maximal inhibitory concentration (IC50).[1][10]

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not specified | IC50 = 4.8 ± 0.35 µM | [3] |

| 4-Cl-phenoxyacetic acid | Breast cancer cells | IC50 = 0.194 ± 0.09 µg/ml | [1][3] |

| Compound I | HepG2 (Liver Cancer) | IC50 = 1.43 µM | [9] |

| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | IC50 = 6.9 µM | [9] |

| Compound 6 | Not specified | IC50 = 24.8 nM | [3] |

| Compound 7 | Not specified | IC50 = 67.7 nM | [3] |

Anticonvulsant Activity

Emerging studies have highlighted the potential of certain phenoxyacetic acid derivatives as anticonvulsant agents.[1][11] Their activity is often evaluated in animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model, by measuring the percentage of protection against seizures and mortality.[1][12]

| Compound/Derivative | Seizure Model | Protection (%) | Mortality (%) | Reference |

| Compound 7b | PTZ-induced | 100 | 0 | [1] |

| Compound 5f | PTZ-induced | 90 | 10 | [1] |

Key Signaling Pathways

Anti-inflammatory Action: The COX-2 Signaling Pathway

A primary mechanism for the anti-inflammatory effects of many phenoxyacetic acid derivatives is the inhibition of the COX-2 enzyme.[13] In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, such as PGE2.[13][14] By blocking COX-2, these derivatives reduce the production of prostaglandins, thereby mitigating inflammation and pain.[14][15]

Anticancer Mechanism: Induction of Apoptosis

A key mechanism through which phenoxyacetic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[16][17] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell.[3][17]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments commonly cited in the evaluation of phenoxyacetic acid derivatives.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[18]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.[20]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[19]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending colonies from an 18-24 hour agar (B569324) plate in sterile saline or broth.[20]

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[19]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can also be read using a microplate reader.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a filter disk impregnated with the test compound.[5][6]

Principle: A standardized inoculum of bacteria is swabbed onto the surface of an agar plate. A paper disk containing a known concentration of the antimicrobial agent is placed on the agar surface. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk.[21]

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[1]

-

Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[6]

-

Disk Application: Aseptically apply paper disks impregnated with the phenoxyacetic acid derivatives onto the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[6]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[1]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk using a ruler or caliper.[5]

-

Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay is a simple and cost-effective in vitro method to screen for anti-inflammatory activity.[11][22]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein (e.g., egg albumin or bovine serum albumin) denaturation is considered a measure of its anti-inflammatory property.[11][12]

Protocol:

-

Reaction Mixture Preparation: The reaction mixture (e.g., 5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the phenoxyacetic acid derivative.[22]

-

Control and Standard: A control is prepared with the vehicle solvent instead of the test compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

-

Incubation and Heating: The mixtures are incubated at 37°C for 20 minutes and then heated at 57°C or 70°C for 20 minutes in a water bath.[22][23]

-

Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[22]

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[24]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][25]

Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., rat or mouse) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.[26][27]

Protocol:

-

Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups (e.g., control, standard, and test groups with different doses of the phenoxyacetic acid derivative).

-

Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[26] The control group receives the vehicle.

-

Induction of Edema: Measure the initial paw volume of each animal using a plethysmometer. Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[26]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[25]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel phenoxyacetic acid derivatives.

This guide provides a comprehensive foundation for understanding and investigating the biological activities of phenoxyacetic acid derivatives. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. assaygenie.com [assaygenie.com]

- 4. inotiv.com [inotiv.com]

- 5. asm.org [asm.org]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. researchhub.com [researchhub.com]

- 9. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 15. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 22. innpharmacotherapy.com [innpharmacotherapy.com]

- 23. jddtonline.info [jddtonline.info]

- 24. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Potential Herbicidal Activity of Allyl Phenoxyacetate Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential herbicidal activity of allyl phenoxyacetate (B1228835) derivatives. It covers their synthesis, mechanism of action, and methods for evaluating their efficacy. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new herbicidal agents.

Introduction